3-Methyl-2-sulfanylidene-1,3-oxazolidin-4-one
Description
3-Methyl-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound featuring a five-membered oxazolidinone ring with a methyl group at position 3 and a sulfanylidene (thione) group at position 2. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
CAS No. |
37021-10-6 |
|---|---|
Molecular Formula |
C4H5NO2S |
Molecular Weight |
131.16 g/mol |
IUPAC Name |
3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C4H5NO2S/c1-5-3(6)2-7-4(5)8/h2H2,1H3 |
InChI Key |
PRUXGCLKJVUNRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-thioxooxazolidin-4-one typically involves the reaction of thiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxooxazolidinone ring .
Industrial Production Methods
Industrial production methods for 3-Methyl-2-thioxooxazolidin-4-one often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Antibacterial Properties
3-Methyl-2-sulfanylidene-1,3-oxazolidin-4-one has demonstrated notable antibacterial activity against various bacterial strains. A study reported that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.125 μg/mL to 125 μg/mL against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Activity Evaluation
A series of synthesized N-substituted derivatives were tested for their antibacterial properties using a modified broth microdilution method. The results indicated that some compounds were significantly more effective than standard antibiotics such as ampicillin and chloramphenicol, highlighting the potential of these derivatives in developing new antibacterial agents .
Antioxidant Activity
In addition to its antibacterial properties, 3-Methyl-2-sulfanylidene-1,3-oxazolidin-4-one has shown promising antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay revealed that certain derivatives exhibited up to 94.40% scavenging activity, indicating strong potential for use in formulations aimed at oxidative stress-related conditions .
Analytical Applications
The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively analyzed using reverse phase HPLC methods with mobile phases containing acetonitrile and water. This method is scalable for preparative separations and is suitable for pharmacokinetic studies .
Table: Analytical Methods for 3-Methyl-2-sulfanylidene-1,3-oxazolidin-4-one
| Method | Mobile Phase | Application |
|---|---|---|
| Reverse Phase HPLC | Acetonitrile + Water + Phosphoric Acid | Isolation of impurities |
| Mass Spectrometry (MS) | Acetonitrile + Water + Formic Acid | Pharmacokinetics |
Synthesis and Characterization
The synthesis of 3-Methyl-2-sulfanylidene-1,3-oxazolidin-4-one involves various chemical reactions that yield derivatives with enhanced biological activities. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 3-Methyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings
- Antimicrobial Activity : Compounds with extended alkyl chains (e.g., butyl groups) or aromatic systems (e.g., benzyl, indole) exhibit enhanced antimicrobial properties due to improved membrane interaction and target binding .
- Stereochemistry : S configuration at chiral centers (e.g., in sulfonamide derivatives) is critical for biological activity, as seen in enzyme inhibition studies .
- Electronic Effects : Sulfanylidene groups increase electrophilicity, facilitating covalent interactions with cysteine residues in enzymes .
Biological Activity
3-Methyl-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound belongs to the oxazolidinone family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its structure can be represented as follows:
This structural configuration is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that 3-Methyl-2-sulfanylidene-1,3-oxazolidin-4-one exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of oxazolidinone compounds exhibited better antimicrobial activity than traditional antibiotics like chloramphenicol against Staphylococcus aureus .
Table 1: Antimicrobial Activity of 3-Methyl-2-sulfanylidene-1,3-oxazolidin-4-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. It was found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways. Specifically, compounds derived from oxazolidinones have been shown to target multiple signaling pathways involved in tumor growth .
Case Study:
In a recent study involving human breast cancer cell lines (MCF-7), treatment with 3-Methyl-2-sulfanylidene-1,3-oxazolidin-4-one resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The biological activity of 3-Methyl-2-sulfanylidene-1,3-oxazolidin-4-one can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Receptor Modulation : It can modulate receptors associated with inflammation and cancer progression.
- Membrane Disruption : The interaction with bacterial membranes results in increased permeability and subsequent cell death.
Safety and Toxicology
Preliminary studies on the safety profile of 3-Methyl-2-sulfanylidene-1,3-oxazolidin-4-one have shown it to be non-cytotoxic at therapeutic concentrations. Genotoxicity assessments indicated no significant mutagenic effects, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
